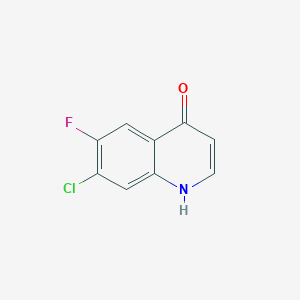

7-Chloro-6-fluoroquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSXZJROLBGYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565209 | |

| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108494-79-7, 106024-91-3 | |

| Record name | 7-Chloro-6-fluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108494-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Structural Dynamics and Tautomeric Phenomena in 4 Quinolones

Investigation of Keto-Enol Tautomerism (Quinolone/Hydroxyquinoline Forms)

The tautomerism between the quinolone (amide) and hydroxyquinoline (iminol) forms is a central aspect of quinolone chemistry. While the equilibrium can be influenced by various factors, many studies indicate a general preference for the keto-tautomer. nuph.edu.uaresearchgate.net This preference is dictated by a complex balance of factors including intramolecular interactions, solvent effects, and the inherent stability of the respective forms. rsc.orgnih.gov

Experimental Spectroscopic Probes for Tautomeric Equilibria

Several advanced spectroscopic techniques are employed to investigate the tautomeric equilibrium in 4-quinolone systems. These methods provide direct experimental evidence for the predominant form under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers. nuph.edu.ua A significant deshielding (a shift to a higher ppm value) of the carbon at position 4 (C4) is indicative of the 4-oxo (keto) form. nuph.edu.ua Studies have shown that the calculated and experimental chemical shifts for the C4 carbon differ considerably between the two isomers, making it a reliable criterion for structural assignment. nuph.edu.ua ¹H-NMR is also utilized to observe the presence and ratio of keto and enol forms in various solvents. nih.gov

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy, particularly when combined with matrix isolation techniques, allows for the study of the vibrational modes of individual tautomers. nih.govacs.org In some studies of quinolone derivatives, experimental IR spectra have shown the exclusive presence of the hydroxyquinoline form after sublimation, even if the keto form is dominant in the crystalline phase. nih.govacs.orgresearchgate.net

X-ray Crystallography : This technique provides definitive structural confirmation of the tautomeric form present in the solid state. rsc.org It has been used to confirm the structures of various synthesized 4-quinolone derivatives, revealing the influence of intramolecular hydrogen bonding on the preferred tautomer. rsc.org

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy is another method used to examine tautomeric equilibria, as the different electronic configurations of the keto and enol forms result in distinct absorption spectra. researchgate.netnih.gov

| Spectroscopic Probe | Key Observable | Indication | Reference(s) |

| ¹³C NMR | Significant deshielding of C4 chemical shift | Predominance of 4-oxo (keto) form | nuph.edu.ua |

| ¹H NMR | Distinct signals for keto and enol protons | Presence and ratio of tautomers in solution | nih.gov |

| FTIR Spectroscopy | Characteristic C=O and O-H stretching frequencies | Identification of specific tautomers (e.g., in matrix isolation) | nih.govacs.org |

| X-ray Crystallography | Precise bond lengths and atomic positions | Definitive structure in the solid state | rsc.org |

| UV-Vis Spectroscopy | Different absorption maxima (λ_max) | Tautomeric equilibrium in solution | researchgate.netnih.gov |

Theoretical and Computational Analysis of Tautomerism

Quantum-chemical methods are instrumental in understanding the energetics and electronic structures of 4-quinolone tautomers.

Density Functional Theory (DFT) : DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are widely applied to model quinolone tautomerism. nih.govresearchgate.netacs.org These calculations can accurately predict the relative stabilities of the keto and enol forms.

Energy Calculations : Theoretical studies have shown varied results depending on the specific substituents. For some quinolone esters, the 4-hydroxyquinoline (B1666331) (enol) form was calculated to be more stable than the 4-oxo (keto) form by 27–38 kJ mol⁻¹. nih.govacs.org Conversely, for other derivatives, computational models favor the keto tautomer. researchgate.netresearchgate.net

Solvent Effects : Computational models like the Polarizable Continuum Model (PCM) are used to simulate the influence of different solvents on the tautomeric equilibrium, providing insights that complement experimental observations in solution. nuph.edu.ua The results from these theoretical approaches often show excellent agreement with experimental data. rsc.org

| Computational Method | Purpose | Typical Finding | Reference(s) |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Calculate relative energies and geometries of tautomers. | Relative stability depends on substitution; often matches experimental data. | nih.govresearchgate.netrsc.orgacs.org |

| MP2, Hartree-Fock | Provide alternative levels of theory for comparison. | Used to study isolated molecules and corroborate DFT findings. | nuph.edu.ua |

| PCM/COSMO | Simulate the effect of solvents on tautomeric equilibrium. | Polar solvents can shift the equilibrium. | nuph.edu.ua |

Influence of Substituent Electronic and Steric Effects on Tautomeric Preferences

The electronic and steric properties of substituents on the quinolone ring can significantly modulate the position of the tautomeric equilibrium. nih.gov

Electronic Effects : The presence of electron-withdrawing or electron-donating groups can alter the relative stability of the tautomers. For instance, a study on related heterocyclic systems showed that substituents can have a profound effect on tautomer stability, an effect that is further modulated by solvent polarity. nih.gov In 4-quinolones, a hydrogen-bond acceptor group at the 3-position was found to favor the enol form, whereas a similar group at the 2- or 8-position favored the keto form due to extended conjugation and hydrogen bonding possibilities. rsc.org

Steric Effects : Steric hindrance can also play a role in determining the most stable tautomer. nih.gov However, in a study of 3-substituted 2-methyl-quinolin-4(1H)-ones, the nature of the substituent did not significantly alter the predominance of the keto form, suggesting that in some cases, the inherent stability of the quinolone ring system overrides the substituent effects. nuph.edu.ua Modifications at various positions on the quinolone scaffold, including halogenation at the C-6 and C-7 positions as seen in 7-Chloro-6-fluoroquinolin-4(1H)-one, are known to alter the compound's properties. rsc.org

Aromaticity and Electronic Structure Characterization in Quinolone Systems

The concept of aromaticity is crucial for understanding the stability of the 4-quinolone tautomers. nih.gov Aromatic systems, which follow Hückel's rule of containing (4n+2) π-electrons in a planar, cyclic, conjugated system, exhibit enhanced stability. libretexts.orgmasterorganicchemistry.com

Hydroxyquinoline (Enol) Form : In the 4-hydroxyquinoline tautomer, the system consists of two fused aromatic rings (a benzene (B151609) ring and a pyridine (B92270) ring), resulting in a highly stable, fully aromatic structure. nih.govacs.org

Quinolone (Keto) Form : In the 4-quinolone tautomer, the pyridone ring loses its aromaticity. nih.govacs.org This loss of aromaticity in one of the rings is a significant energetic cost. nih.gov Despite this, the keto form is often the more stable tautomer found in solution and the solid state, suggesting that other factors, such as amide resonance stabilization and favorable intermolecular interactions like hydrogen bonding, can compensate for the reduced aromaticity. nuph.edu.uaresearchgate.net

N-Substituted Quinolones : When the nitrogen at position 1 is substituted (e.g., with an ethyl or cyclopropyl (B3062369) group), the molecule can no longer tautomerize to the fully aromatic hydroxyquinoline form. rsc.orgnih.gov These compounds exist solely in the quinolone form, which possesses some aromatic character through a betaine (B1666868) resonance structure. nih.gov

| Tautomeric Form | Aromaticity of Carbocyclic Ring | Aromaticity of Heterocyclic Ring | Overall Character | Reference(s) |

| 4-Hydroxyquinoline (Enol) | Aromatic | Aromatic | Fully Aromatic | nih.govacs.orgnih.gov |

| 4-Quinolone (Keto) | Aromatic | Non-aromatic | Partially Aromatic | nih.govnih.govacs.org |

Structure Activity Relationship Sar Studies of 7 Chloro 6 Fluoroquinolin 4 1h One and Its Analogues

Pharmacophoric Significance of the 4-Quinolone Scaffold

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties. nih.govnih.govrsc.org Its fundamental structure, a bicyclic system comprising a benzene (B151609) ring fused to a pyridinone ring, provides a unique three-dimensional arrangement that allows for interaction with various biological targets.

The 4-oxo group and the adjacent C3-carboxylic acid (in many derivatives) are crucial for the biological activity of many quinolones, particularly in their role as antibacterial agents targeting DNA gyrase and topoisomerase IV. youtube.comslideshare.net The planar aromatic surface of the quinolone ring system facilitates π-π stacking interactions with the bases of DNA, while the keto-acid functionality chelates with magnesium ions, which is essential for binding to the enzyme-DNA complex. nih.gov This core structure's ability to be readily modified at several positions without losing its fundamental activity makes it an attractive starting point for the design of new therapeutic agents. nih.govukessays.com

Systematic Examination of Substituent Effects on Biological Research Properties

The biological profile of the 7-Chloro-6-fluoroquinolin-4(1H)-one scaffold can be finely tuned by the introduction of various substituents at different positions on the quinolone ring. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Chlorine and Fluorine at C-7 and C-6 Positions

The presence of a chlorine atom at the C-7 position and a fluorine atom at the C-6 position of the quinolone ring is a hallmark of many potent biologically active compounds.

The fluorine atom at the C-6 position is a critical determinant of the broad-spectrum antibacterial activity of fluoroquinolones. youtube.comwikipedia.org Its high electronegativity and small size enhance cell penetration and DNA gyrase inhibitory activity. youtube.comnih.gov This substitution significantly improves the antimicrobial activity by increasing the lipophilicity of the molecule, which facilitates its passage through bacterial cell walls. youtube.com

The substituent at the C-7 position plays a pivotal role in modulating the spectrum of activity and potency. youtube.comyoutube.com In many antibacterial agents, a piperazinyl ring or a similar nitrogen-containing heterocycle at this position enhances the activity against both Gram-positive and Gram-negative bacteria. slideshare.netyoutube.com The nature of the substituent at C-7 also influences the central nervous system (CNS) toxicity of quinolones. nih.gov For instance, certain heterocyclic side chains at C-7 can lead to proconvulsant effects. nih.gov In the context of anticancer activity, modifications at the C-7 position with various piperazinyl derivatives have been shown to yield compounds with potent topoisomerase I inhibitory activity. nih.gov Studies on 7-chloro-4-aminoquinolines have demonstrated that the 7-chloro group is important for antimalarial activity. nih.gov

The combination of the C-6 fluorine and a C-7 substituent is a key strategy in the design of potent quinolone-based drugs. The following table summarizes the impact of these substitutions on biological activity.

| Position | Substituent | Impact on Biological Activity |

| C-6 | Fluorine | Enhances antibacterial activity, increases cell penetration and DNA gyrase inhibition. youtube.comwikipedia.orgnih.gov |

| C-7 | Chlorine | Important for antimalarial activity in 4-aminoquinolines. nih.gov |

| C-7 | Piperazinyl/Heterocyclic Ring | Modulates antibacterial spectrum and potency, can influence CNS toxicity. youtube.comslideshare.netyoutube.comnih.govnih.gov |

Modifications at N-1, C-3, and other Peripheral Positions

Beyond the C-6 and C-7 positions, modifications at other sites of the quinolone ring, such as N-1, C-3, and the peripheral positions of the benzene ring, have been extensively explored to optimize biological activity.

The N-1 position is crucial for potency and pharmacokinetics. youtube.comyoutube.com The introduction of a cyclopropyl (B3062369) group at N-1, a common feature in many fluoroquinolones like ciprofloxacin (B1669076), significantly enhances antibacterial activity. wikipedia.orgnih.gov Other alkyl or aryl substitutions at this position have also been shown to be beneficial for antibacterial and other biological activities. slideshare.net

The C-3 position is typically occupied by a carboxylic acid group, which is essential for the antibacterial activity of quinolones targeting DNA gyrase. youtube.com However, modifications of this group have been explored to develop agents with different biological targets. For instance, replacing the carboxylic acid with other functionalities can shift the activity towards anticancer or antiviral properties.

Modifications at other peripheral positions, such as C-5 and C-8 , can also influence the activity and properties of the quinolone derivatives. For example, an amino group at the C-5 position has been reported to be beneficial for antibacterial activity. youtube.com A methoxy (B1213986) group at C-8 has been shown to reduce photosensitivity. youtube.com Fusion of a ring between the N-1 and C-8 positions has been investigated and shown to affect the lethal activity of fluoroquinolones. nih.gov

The following table provides an overview of the effects of modifications at these positions.

| Position | Modification | Effect on Biological Activity |

| N-1 | Cyclopropyl group | Significantly enhances antibacterial activity. wikipedia.orgnih.gov |

| N-1 | Alkyl/Aryl substitution | Influences potency and pharmacokinetics. youtube.comslideshare.netyoutube.com |

| C-3 | Carboxylic acid | Essential for antibacterial activity targeting DNA gyrase. youtube.com |

| C-5 | Amino group | Beneficial for antibacterial activity. youtube.com |

| C-8 | Methoxy group | Reduces photosensitivity. youtube.com |

| N-1/C-8 | Ring fusion | Affects lethal activity of fluoroquinolones. nih.gov |

Hybridization Strategies and Multi-Pharmacophore Conjugates

A promising strategy to enhance the therapeutic potential and overcome drug resistance is the development of hybrid molecules. nih.govnih.gov This approach involves covalently linking the this compound scaffold with other pharmacophoric moieties to create a single molecule with multiple pharmacological targets or complementary activities. nih.govnih.govresearchgate.net

Quinolone hybrids have been designed and synthesized with various other bioactive scaffolds, including:

Other antibacterial agents: To combat drug-resistant bacteria by potentially acting on different targets. nih.gov

Chalcones: Resulting in hybrids with potential antiproliferative and antibacterial properties. nih.govresearchgate.net

1,2,4-Triazoles: Leading to the development of potent antiproliferative agents targeting kinases like EGFR and BRAFV600E. nih.gov

Pyrimidine: Creating hybrids with inhibitory activity against enzymes like human lactate (B86563) dehydrogenase A (hLDHA). mdpi.com

Hydrazones: Producing derivatives with potential antidiabetic activity by inhibiting key metabolic enzymes. acs.org

These hybridization strategies aim to leverage the well-established biological activity of the quinolone core while introducing new functionalities that can lead to improved efficacy, novel mechanisms of action, and a broader therapeutic window. nih.govmdpi.com

Computational Methods for SAR Elucidation

Computational methods play an increasingly vital role in understanding the complex structure-activity relationships of this compound and its analogues. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for rational drug design. researchgate.netnih.govunram.ac.id

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netnih.gov By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel compounds and identify the key structural features that govern their biological effects. nih.govrroij.com For quinolone derivatives, QSAR models have been developed to predict their antibacterial, antimalarial, and anticancer activities. nih.govunram.ac.idnih.gov

Molecular docking simulations provide insights into the binding mode of a ligand with its biological target at the molecular level. researchgate.netnih.gov This technique helps to visualize the interactions between the quinolone derivative and the active site of a protein, such as an enzyme or a receptor. nih.gov By understanding these interactions, medicinal chemists can design more potent and selective inhibitors. For example, docking studies have been used to rationalize the inhibitory activity of quinolone derivatives against targets like EGFR kinase and c-Met kinase. nih.govnih.gov

These computational approaches, often used in conjunction, accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis of their activity. nih.gov

Investigation of Molecular Mechanisms of Action Mom and Target Interactions

Enzyme Inhibition Mechanisms: Focus on Bacterial Topoisomerases

Quinolone antimicrobials are distinguished as the sole class of agents that directly inhibit bacterial DNA synthesis by targeting type II topoisomerase enzymes. nih.gov These enzymes, DNA gyrase and topoisomerase IV, are vital for managing DNA topology—such as supercoiling, knotting, and catenation—which is essential for DNA replication, recombination, and repair. nih.gov Both enzymes function as heterotetramers and catalyze a transient double-strand break in DNA, allow another segment of DNA to pass through the break, and then reseal the break. nih.gov Quinolones interfere with the re-ligation step of this process. nih.gov

DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for initiating DNA replication and transcription. The enzyme is composed of two GyrA subunits and two GyrB subunits (GyrA₂GyrB₂). nih.gov Quinolones primarily target the GyrA subunit, which is responsible for the DNA cleavage and rejoining activity. By binding to the complex of DNA gyrase and DNA, the quinolone molecule stabilizes the transient state where the DNA is cleaved. nih.gov This action prevents the re-ligation of the DNA strands, effectively "poisoning" the enzyme and leading to the accumulation of double-stranded DNA breaks. nih.gov The introduction of a fluorine atom at position 6 of the quinolone core, a feature of the fluoroquinolone class, significantly enhances potency against DNA gyrase. nih.gov

Topoisomerase IV is the other primary target of quinolone antibacterials, particularly in Gram-positive bacteria. nih.gov Structurally similar to DNA gyrase, it consists of two ParC and two ParE subunits (ParC₂ParE₂), which are homologous to GyrA and GyrB, respectively. nih.gov The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes, a critical step for proper cell division. It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. nih.gov Quinolones bind to the topoisomerase IV-DNA complex in a manner analogous to their interaction with DNA gyrase, inhibiting the re-ligation of cleaved DNA. nih.gov Differences in the potency of a specific fluoroquinolone against gyrase versus topoisomerase IV can influence its spectrum of activity against different bacterial species. nih.gov

The bactericidal activity of quinolones stems from their ability to trap topoisomerase enzymes in a cleavage complex with DNA. nih.gov In the normal catalytic cycle, the active site tyrosine residue of the GyrA or ParC subunit forms a transient covalent bond with the 5'-phosphate of the cleaved DNA. nih.gov Quinolones bind non-covalently to this intermediate complex, acting as a molecular wedge that physically obstructs the enzyme's ability to reseal the DNA break. nih.govnih.gov This ternary drug-enzyme-DNA complex is remarkably stable. The stabilization blocks the progression of replication forks and transcription machinery, leading to the release of lethal double-stranded DNA breaks. nih.gov This mechanism effectively converts essential enzymes into toxic cellular poisons that fragment the bacterial chromosome. nih.gov

Ligand-Protein Binding Dynamics and Specificity

The interaction between a quinolone molecule and the topoisomerase-DNA complex is highly specific and mediated by a network of non-covalent interactions. The drug intercalates into the DNA at the site of the double-strand break, interacting with both the protein subunits and the cleaved DNA base pairs. nih.gov A key feature of this binding is the water-metal ion bridge. nih.govnih.gov A divalent metal ion, typically magnesium (Mg²⁺), is coordinated by water molecules and forms hydrogen bonds that bridge the quinolone molecule to specific amino acid residues within the enzyme's Quinolone Resistance-Determining Region (QRDR). nih.govnih.gov In E. coli GyrA, for instance, these interactions involve residues such as Serine-83 and Aspartate-87. nih.gov

The various substituents on the quinolone scaffold are critical for determining binding affinity and specificity.

C-7 Substituent : This position, often occupied by a piperazine (B1678402) ring or other cyclic amines, modulates the antibacterial spectrum, potency, and pharmacokinetic properties by interacting with both the GyrA/ParC and GyrB/ParE subunits. nih.gov

C-3 Carboxylic Acid and C-4 Carbonyl : These groups are essential for activity, playing a central role in binding the enzyme through the water-metal ion bridge. nih.govnih.gov

Table 1: Key Interactions in the Quinolone-Topoisomerase-DNA Complex

| Interacting Component | Role in Binding | Key Moieties/Residues Involved | Citation |

|---|---|---|---|

| Quinolone Core | Intercalates into cleaved DNA; anchors the molecule in the binding pocket. | Planar ring system | nih.gov |

| C-3 Carboxylic Acid / C-4 Carbonyl | Coordinates with the divalent metal ion (Mg²⁺) via a water bridge to connect with the enzyme. | C=O and -COOH groups | nih.govnih.gov |

| Enzyme QRDR | Forms hydrogen bonds with the quinolone, mediated by the water-metal ion bridge. | Serine and acidic residues (e.g., Ser83, Asp87 in E. coli GyrA) | nih.govnih.gov |

| Divalent Metal Ion (Mg²⁺) | Acts as a crucial bridge between the drug and specific amino acid residues of the enzyme. | Mg²⁺ | nih.govnih.gov |

| Cleaved DNA | Engages in stacking interactions with the quinolone ring system. | DNA bases flanking the cleavage site | nih.gov |

Advanced Computational Chemistry and Molecular Modeling for Quinolone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and analyzing vibrational frequencies.

Geometry Optimization: The process begins by creating a three-dimensional model of 7-Chloro-6-fluoroquinolin-4(1H)-one. A DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), is then performed. dergipark.org.tr This calculation systematically adjusts the bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation, representing its most stable structure. mdpi.com The resulting optimized geometry provides precise data on the spatial arrangement of the atoms.

Vibrational Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis predicts the molecule's vibrational modes, which correspond to the stretching, bending, and twisting of its chemical bonds. dergipark.org.tr These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to confirm the molecular structure and assign spectral bands to specific atomic motions. For instance, characteristic vibrational frequencies for C=O, C-F, and C-Cl bonds in quinolone structures can be accurately predicted.

Below is a table illustrating the kind of data obtained from DFT calculations on a related quinolone structure, which would be analogous to the findings for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Vibrational Frequency (cm⁻¹) |

| C=O | 1.23 | - | 1660 |

| C-Cl | 1.75 | - | 650-750 |

| C-F | 1.36 | - | 1000-1200 |

| C-N-C | - | 118 | - |

| O=C-C | - | 121 | - |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net DFT calculations are used to determine the energies of these orbitals. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich regions of the quinolone ring system, while the LUMO would be distributed over the electron-deficient areas. This analysis helps predict how the molecule will interact with other species in chemical reactions.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Note: The energy values in this table are representative examples based on calculations for analogous aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org An MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. mdpi.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom. nih.govchemrxiv.org

Blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. This potential is typically found around the hydrogen atom attached to the nitrogen (N-H). chemrxiv.org

Green regions denote neutral or zero potential. chemrxiv.org

The MEP map provides a clear, intuitive picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how a molecule like this compound might function as a drug, it is essential to study its interactions with biological targets, such as enzymes or receptors. Molecular docking and molecular dynamics simulations are powerful computational techniques for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net This technique is crucial in drug discovery for screening virtual libraries of compounds and optimizing lead candidates. nih.gov

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target receptor (e.g., E. coli DNA gyrase, a common target for quinolones). nih.gov

Using a docking algorithm (e.g., AutoDock Vina) to fit the ligand into the active site of the receptor in numerous possible conformations. nih.govresearchgate.net

Scoring the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. nih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| E. coli DNA Gyrase B | -7.0 | Asp73, Gly77 | Hydrogen Bond |

| E. coli DNA Gyrase B | -7.0 | Val71, Pro79 | Hydrophobic |

| Human Topoisomerase IIα | -7.2 | Ser149, Arg162 | Hydrogen Bond |

Note: This data is illustrative, based on docking results for similar fluoroquinolone compounds against these targets. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. chemrxiv.org MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing insights into the flexibility and stability of the complex. mdpi.com

An MD simulation can:

Assess the stability of the binding pose predicted by docking. The ligand should remain stably bound within the active site throughout the simulation.

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more detailed understanding of the intermolecular interactions and their fluctuations over time.

The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

Pharmacophore Modeling and Virtual Screening for Novel Lead Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net These models serve as powerful 3D queries to search vast chemical databases for novel compounds that possess the required features for activity, a process known as virtual screening. nih.gov For quinolones, this approach is instrumental in identifying new scaffolds that can overcome existing resistance mechanisms. pusan.ac.kr

Structure-Based and Ligand-Based Pharmacophore Generation

The generation of a pharmacophore model can follow two primary pathways, depending on the available structural information. iaanalysis.comslideshare.net

Structure-Based Pharmacophore Generation: This method is employed when the three-dimensional structure of the biological target, such as the bacterial DNA gyrase enzyme, is known. nih.goviaanalysis.com By analyzing the interactions between the target's binding site and a known ligand, a model can be constructed that delineates the key interaction points. For a quinolone derivative complexed with DNA gyrase, these features would typically include:

Hydrogen Bond Acceptors (HBA): Corresponding to interactions with specific amino acid residues in the binding pocket.

Hydrophobic (HY) Regions: Mapping areas where non-polar parts of the quinolone ring system interact with hydrophobic residues.

Aromatic (AR) Features: Highlighting the importance of the planar quinolone core for π-π stacking interactions. nih.gov

Excluded Volumes: Defining regions within the binding site that a potential ligand cannot occupy, which helps refine the search for molecules with a proper fit. nih.gov

This approach is highly precise as it is derived directly from the actual binding environment. nih.gov

Ligand-Based Pharmacophore Generation: In the absence of a target's crystal structure, a pharmacophore model can be developed by analyzing a set of known active ligands. nih.govquora.com This method involves aligning several structurally diverse quinolone molecules with known antibacterial activity to identify the common chemical features responsible for their biological function. researchgate.net For the quinolone class, a typical ligand-based model would identify features crucial for their antibacterial action, as illustrated in the table below.

| Pharmacophore Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the biological target. | Oxygen of the 4-keto group |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to the biological target. | Hydrogen on the 1-position nitrogen (in 1H form) |

| Aromatic Ring (AR) | Participates in π-π stacking or hydrophobic interactions. | The bicyclic quinolone ring system |

| Hydrophobic (HY) / Halogen Feature | Occupies a hydrophobic pocket in the target. | Chlorine at C7 and Fluorine at C6 |

High-Throughput Virtual Screening Strategies

Once a robust pharmacophore model is validated, it can be used as a filter in a High-Throughput Virtual Screening (HTVS) campaign. dntb.gov.ua This process involves the computational screening of immense libraries of chemical compounds, which can contain millions to billions of molecules, to identify those that match the pharmacophore query. biorxiv.orgbiorxiv.org

The workflow for a typical HTVS campaign is a multi-step process designed to efficiently narrow down the vast chemical space to a manageable number of promising candidates for laboratory synthesis and testing. dntb.gov.ua

Database Preparation: Large compound libraries (e.g., ZINC, ChEMBL) are prepared, generating 3D conformations for each molecule. pusan.ac.krnih.gov

Pharmacophore Screening: The validated pharmacophore model is used as a rapid 3D search query to filter the database. Only molecules that spatially match the defined features (HBA, HBD, AR, HY, etc.) are retained. pusan.ac.kr

ADMET/Toxicity Filtering: "Hits" from the initial screen are often subjected to further computational filters to remove compounds with predicted poor absorption, distribution, metabolism, excretion (ADME) properties or potential toxicity.

Molecular Docking: The remaining candidates are then "docked" into the 3D structure of the target protein (if available). This step calculates a score based on the predicted binding affinity and pose of the molecule within the active site, providing a more refined ranking of potential inhibitors. nih.gov

Hit Selection: A final selection of the top-scoring compounds is made for acquisition or synthesis and subsequent biological evaluation.

| Screening Stage | Number of Compounds | Methodology | Objective |

|---|---|---|---|

| Initial Library | ~1,000,000 | Chemical Database (e.g., ZINC) | Vast and diverse chemical space. |

| Pharmacophore Filtering | ~50,000 | 3D Pharmacophore Model | Select compounds with essential features for binding. |

| ADMET Filtering | ~10,000 | Computational ADMET models | Remove compounds with predicted poor pharmacokinetic properties. |

| Molecular Docking (HTVS Mode) | ~1,000 | High-Throughput Docking (e.g., Glide HTVS, Smina) | Rapidly score and rank compounds based on binding pose. dntb.gov.uatandfonline.com |

| Molecular Docking (XP Mode) | ~100 | Extra-Precision Docking (e.g., Glide XP) | Rigorously re-score top candidates for binding affinity. dntb.gov.ua |

| Final Hits | 10 - 20 | Visual Inspection and Clustering | Select diverse and promising candidates for in vitro testing. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. africaresearchconnects.comnih.gov For quinolone research, a QSAR model can predict the antibacterial potency of new, unsynthesized derivatives based on calculated molecular properties, known as descriptors. tandfonline.comaip.org

A QSAR study begins with a "training set" of quinolone derivatives with experimentally determined antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC). For each molecule, a wide range of descriptors is calculated, including:

Electronic descriptors: (e.g., atomic charges, HOMO/LUMO energies) which describe the electronic properties of the molecule. tandfonline.comaip.org

Topological descriptors: (e.g., connectivity indices) which describe the shape and branching of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity. tandfonline.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the changes in descriptor values with the changes in biological activity. aip.org A robust QSAR model must be validated using internal (e.g., cross-validation) and external (a "test set" of compounds not used in model generation) methods to ensure its predictive power. africaresearchconnects.com

For instance, a hypothetical QSAR study on a series of derivatives related to this compound might reveal that antibacterial activity is positively correlated with the electronegativity of the substituent at the C7 position and negatively correlated with the size of the group at the N1 position. Such insights are invaluable for guiding the rational design of more potent analogues. nih.gov

| Descriptor Type | Example Descriptor | Potential Interpretation for Antibacterial Activity |

|---|---|---|

| Electronic | Partial charge on C7 atom | A more negative charge may enhance interaction with a positively charged residue in the target enzyme. tandfonline.com |

| Electronic | LUMO Energy | A lower LUMO energy might facilitate the acceptance of electrons, crucial for the drug-target interaction mechanism. aip.org |

| Hydrophobic | LogP | An optimal LogP value is needed to balance solubility with cell membrane permeability. tandfonline.com |

| Topological | Molecular Weight | Activity might be constrained to a specific molecular weight range to ensure a good fit in the binding pocket. |

Sophisticated Analytical and Spectroscopic Characterization of Quinolone Compounds

Vibrational Spectroscopy for Structural and Environmental Effects

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying functional groups and probing the intramolecular and intermolecular interactions within a crystal lattice or in solution.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 7-Chloro-6-fluoroquinolin-4(1H)-one, the spectrum is expected to be dominated by absorptions corresponding to its key structural features.

The presence of the N-H group gives rise to a stretching vibration, typically observed as a broad band in the 3100-2900 cm⁻¹ region. The C=O (keto) group of the quinolone ring is a strong infrared absorber, and its stretching vibration is anticipated to appear in the 1660-1640 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature characteristic bands for the carbon-halogen bonds; the C-F stretching vibration typically appears in the 1250-1150 cm⁻¹ region, while the C-Cl stretch is found at lower wavenumbers, generally between 800 and 600 cm⁻¹. researchgate.netspectroscopyonline.com Vibrations associated with the aromatic quinoline (B57606) core, including C=C and C-N stretching, contribute to a complex pattern of bands in the 1600–1400 cm⁻¹ region. chemistryjournal.in

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-2900 | Medium, Broad | N-H Stretch |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1610, 1550, 1470 | Medium-Strong | Aromatic C=C & C=N Stretching |

| ~1250-1150 | Strong | C-F Stretch |

| ~800-600 | Medium-Strong | C-Cl Stretch |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, such as those of the carbon backbone in the quinoline ring system. researchgate.net

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes, which are characteristic of the quinoline scaffold. The symmetric C-F stretching vibration is also expected to produce a distinct Raman signal. researchgate.net Unlike in FT-IR, the C=O stretching vibration is typically a weaker band in Raman spectra. This complementary nature is invaluable; for instance, while water is a strong IR absorber and can obscure spectral regions, it is a weak Raman scatterer, making Raman spectroscopy suitable for studying samples in aqueous environments.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1600-1350 | Strong | Aromatic Ring Stretching Modes |

| ~1250-1150 | Medium | Symmetric C-F Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~800-600 | Medium | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the five hydrogen atoms in the molecule. The N-H proton is expected to appear as a broad singlet far downfield. The aromatic region should contain signals for H-2, H-3, H-5, and H-8. The H-8 proton, being adjacent to the electron-withdrawing chlorine, would appear as a singlet. The H-5 proton's signal would be a doublet due to coupling with the adjacent fluorine atom. The H-2 and H-3 protons, forming a vinyl system, would appear as doublets, coupling with each other.

The ¹³C NMR spectrum is expected to display nine signals, one for each unique carbon atom. The carbonyl carbon (C-4) would be the most deshielded, appearing at the lowest field (~175-180 ppm). The carbons directly bonded to the halogens (C-6 and C-7) will have their chemical shifts significantly influenced. Notably, the C-6 signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. Other carbons in the fluorinated ring (C-5, C-4a, C-8a) will also exhibit smaller C-F coupling constants. nih.gov

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~7.8-8.0 | d |

| H-3 | ~6.2-6.4 | d |

| H-5 | ~7.9-8.1 | d (due to JH-F) |

| H-8 | ~7.6-7.8 | s |

| N-H | ~11-12 | br s |

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~138 |

| C-5 | ~125 (d, JC-F) |

| C-6 | ~155 (d, ¹JC-F) |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~128 (d, JC-F) |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₉H₅ClFNO. HRMS can confirm this formula by measuring its monoisotopic mass to within a few parts per million of the theoretical value.

Upon ionization, typically forming the [M+H]⁺ ion in electrospray ionization (ESI), the molecule can be subjected to tandem mass spectrometry (MS/MS). This induces fragmentation, providing clues to the molecule's structure. For quinolones, common fragmentation pathways include the loss of small, stable neutral molecules. nih.govresearchgate.net A characteristic fragmentation for 4-quinolones is the loss of carbon monoxide (CO) from the parent ion. nih.gov Other potential fragmentations could involve the loss of HCl or cleavage of the heterocyclic ring.

Table 5: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| [M]⁺ | C₉H₅³⁵Cl¹⁹FNO | 197.0044 |

| [M+H]⁺ | C₉H₆³⁵Cl¹⁹FNO | 198.0122 |

| [M+H-CO]⁺ | C₈H₆³⁵Cl¹⁹FN | 170.0170 |

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) stands as a powerful technique for the structural elucidation and sensitive detection of quinolone compounds. This method involves the ionization of the analyte from a liquid phase, followed by mass-to-charge ratio analysis. In tandem MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed to provide detailed structural information.

For this compound (molar mass: 197.58 g/mol ), ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 198.0. Subsequent MS/MS analysis of this parent ion would induce fragmentation, yielding characteristic daughter ions. While specific experimental spectra for this compound are not documented in the reviewed literature, a hypothetical fragmentation pattern can be predicted based on its chemical structure. This analysis is crucial for confirming the compound's identity in complex mixtures or as a metabolic byproduct.

Table 1: Predicted ESI-MS/MS Data for this compound This table is illustrative and based on the chemical structure, not on published experimental data.

| Ion Type | Predicted m/z | Possible Fragment Lost |

|---|---|---|

| [M+H]⁺ | 198.0 | - |

| [M+H-CO]⁺ | 170.0 | Carbon monoxide |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

Table 2: Hypothetical Data from an X-ray Crystallography Study This table illustrates the type of parameters obtained from X-ray crystallography.

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-Cl, C-F, C-N |

Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are indispensable for the separation, isolation, and purification of chemical compounds. For quinolones, liquid chromatography is the most common and powerful approach.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the analysis of fluoroquinolone antibiotics and their intermediates. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. When coupled with a detector, such as a UV-Vis or mass spectrometer, HPLC allows for the quantification and purity assessment of the target analyte.

Although no specific, validated HPLC method for this compound is detailed in the literature, a standard reversed-phase method would be appropriate for its analysis. Such a method would be crucial for monitoring its synthesis, identifying impurities, or quantifying it in various samples.

Table 3: Illustrative HPLC Method Parameters for Quinolone Analysis This table presents a typical set of parameters for the HPLC analysis of a quinolone compound.

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

Emerging Analytical Technologies in Chemical Research

The field of analytical chemistry is continually advancing, with a drive towards faster, more sensitive, and portable systems.

Microfluidic systems, often called "lab-on-a-chip" technology, integrate multiple laboratory functions onto a single, small chip. These systems offer significant advantages, including drastically reduced sample and reagent consumption, faster analysis times, and portability. researchgate.net For quinolone analysis, microfluidic devices have been developed for rapid detection in samples like water and milk. These chips can be integrated with various detection methods, including electrochemical and fluorescence detectors. researchgate.net While these emerging technologies have been applied to the detection of broader classes of quinolone antibiotics, a specific microfluidic system designed for the analysis of this compound has not been reported.

Table 4: Comparison of Conventional LC and Microfluidic Systems

| Feature | Conventional LC | Microfluidic System |

|---|---|---|

| Sample Volume | Microliters (µL) to Milliliters (mL) | Nanoliters (nL) to Picoliters (pL) |

| Analysis Time | Minutes to Hours | Seconds to Minutes |

| Portability | Benchtop instrument | Handheld or portable |

Future Directions and Emerging Research Avenues for 7 Chloro 6 Fluoroquinolin 4 1h One Derivatives

Rational Design of Next-Generation Quinolone Analogues with Modulated Research Properties

The rational design of new analogues based on the 7-chloro-6-fluoroquinolin-4(1H)-one scaffold is a cornerstone of future research. This approach leverages an understanding of structure-activity relationships (SAR) to fine-tune the biological and physicochemical properties of the molecules. nih.gov Modifications at key positions of the quinolone ring are known to significantly impact their activity.

For instance, structural modifications at the C-7 position of the quinolone core can influence the hydrophilicity and antiproliferative activity of the resulting compounds. tandfonline.com Similarly, substituents at the C-8 position have been shown to be important for various functions, including inhibitory activity on DNA gyrase, permeability, and efflux from cells. nih.gov The introduction of different functional groups allows for the modulation of properties such as target affinity, selectivity, and pharmacokinetic profiles.

A key strategy in the rational design of next-generation quinolone analogues is molecular hybridization, which involves combining the quinolone scaffold with other pharmacologically active moieties. This approach has been used to create quinoline-chalcone and quinoline-furanone hybrids with potential anticancer and antimalarial activities, respectively. nih.govmdpi.com Computational tools, including molecular docking and in silico ADME-T prediction, play a crucial role in the design and screening of these novel hybrid compounds. nih.gov

The following table summarizes the impact of substitutions at various positions of the quinolone ring on the properties of the resulting analogues:

| Position of Substitution | Impact on Properties | References |

| C-7 | Influences hydrophilicity and antiproliferative activity. tandfonline.com Important for permeability and efflux. nih.gov | nih.govtandfonline.com |

| C-8 | Affects inhibitory activity on DNA gyrase. nih.gov | nih.gov |

| N-1 | Modifications can be introduced to upgrade potency, spectrum, and safety. researchgate.net | researchgate.net |

| C-3 | Carboxylic acid group is crucial for DNA gyrase binding. | |

| C-4 | The keto group is essential for binding to DNA gyrase. |

Exploration of New Biological Targets beyond Traditional Topoisomerases

While quinolones are classically known as inhibitors of bacterial DNA gyrase and topoisomerase IV, recent research has revealed that their derivatives can interact with a broader range of biological targets. nih.gov This opens up exciting possibilities for repurposing the this compound scaffold for new therapeutic applications.

One of the most promising areas of investigation is the development of quinolone derivatives as anticancer agents. mdpi.com Certain fluoroquinolones, such as ciprofloxacin (B1669076), have demonstrated antiproliferative activity against human cancer cells by inhibiting topoisomerase II. tandfonline.com By modifying the quinolone structure, it is possible to enhance this anticancer activity and develop novel agents that target various aspects of cancer cell biology. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and DNA/RNA damage in cancer cells. mdpi.com

Beyond cancer, quinolone derivatives are being explored for their potential as antimalarial, anti-HIV, and anti-HCV agents. mdpi.com The versatility of the quinolone scaffold allows for the design of compounds that can specifically interact with targets relevant to these diseases. For instance, quinoline-furanone hybrids have been designed to target the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism. nih.gov

The table below highlights some of the non-traditional biological targets of quinolone derivatives:

| Biological Target | Therapeutic Area | Example Compound Class | References |

| Topoisomerase II | Cancer | Ciprofloxacin derivatives | tandfonline.com |

| Plasmodium falciparum lactate dehydrogenase (PfLDH) | Malaria | Quinoline-furanone hybrids | nih.gov |

| HIV-1 Integrase | HIV/AIDS | 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | 7-chloro-4-(phenylselanyl) quinoline (B57606) analogues | nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Quinolone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of quinolone research. These computational tools can accelerate the drug discovery process by enabling more efficient data analysis, predictive modeling, and virtual screening. nih.govnih.gov

AI and ML algorithms can be used to analyze large datasets of quinolone derivatives and their biological activities to identify complex structure-activity relationships that may not be apparent through traditional methods. This information can then be used to build predictive models that can accurately forecast the properties of novel, untested compounds. These models can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Virtual screening is another area where AI is making a significant impact. nih.gov By using molecular docking simulations and other computational techniques, it is possible to screen vast libraries of virtual compounds against a specific biological target. nih.gov This allows researchers to identify potential hits without the need for extensive and costly experimental screening.

Furthermore, AI and ML can be employed to predict and combat antimicrobial resistance. nih.gov By analyzing genomic and clinical data, these tools can help to identify the mechanisms of resistance and predict the likelihood of a particular strain becoming resistant to a given quinolone. This information is crucial for the development of new quinolones that can overcome existing resistance mechanisms.

Development of Quinolone-Based Chemical Probes for Diverse Biological Applications

The inherent properties of the quinolone scaffold, including its fluorescence and ability to interact with biological molecules, make it an excellent starting point for the development of chemical probes. nih.gov These probes are valuable tools for studying complex biological processes and can be used in a variety of applications, including bioimaging and target identification. mskcc.org

By attaching a fluorophore to the quinolone core, it is possible to create fluorescent probes that can be used to visualize the distribution and accumulation of the compound within cells. nih.gov This can provide valuable insights into the mechanisms of drug uptake and efflux, which are important factors in antimicrobial resistance. For example, fluorescent derivatives of ciprofloxacin have been used to study its penetration and efflux in bacteria. nih.gov

Quinolone-based chemical probes can also be designed to specifically label and identify their biological targets. This can be achieved by incorporating a reactive group or a photoaffinity label into the quinolone structure. These probes can be used in proteomic studies to identify the proteins that interact with the quinolone, thereby providing a deeper understanding of its mechanism of action.

The development of a diverse toolbox of quinolone-based chemical probes will be instrumental in unraveling the complex biology of this important class of compounds and will facilitate the discovery of new therapeutic applications. mskcc.org

Q & A

Q. What safety protocols are critical when handling this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.